2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c21-13(10-20-14(22)4-1-5-19-20)18-9-11-15(17-7-6-16-11)12-3-2-8-23-12/h1-8H,9-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWQBTWMQBRIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NCC2=NC=CN=C2C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The THR-β is primarily located in the liver and plays a crucial role in regulating lipid levels.
Mode of Action
The compound acts as a highly selective agonist for the Thyroid Hormone Receptor β (THR-β). By binding to this receptor, it mimics the action of thyroid hormones, leading to changes in gene expression that ultimately influence lipid metabolism.
Biological Activity
The compound 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide is a complex organic molecule characterized by its unique structural features, which include a dihydropyridazine moiety linked to a thiophenyl pyrazine group via a methyl acetamide functional group. Its molecular formula is , with a molecular weight of approximately 293.34 g/mol. This compound has garnered interest in pharmaceutical research due to its potential biological activities.
Structural Characteristics
The structural uniqueness of this compound suggests possible interactions with various biological targets. The presence of both dihydropyridazine and thiophene-pyrazine linkages may enhance its specificity and effectiveness in biological applications.
| Property | Details |
|---|---|
| Molecular Formula | C15H15N5O |
| Molecular Weight | 293.34 g/mol |
| Structural Features | Dihydropyridazine, Thiophenyl Pyrazine |
Biological Activity
Preliminary studies indicate that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds structurally related to this compound have shown potential as antimicrobial agents.
- Anticancer Properties : Some derivatives have been evaluated for their anticancer effects, particularly in inhibiting tumor growth through various mechanisms.
The biological activity of this compound may be attributed to its ability to interact with specific proteins or enzymes involved in disease pathways. For instance, similar compounds have been identified as inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. These inhibitors function through time-dependent covalent mechanisms that selectively target MPO without affecting other peroxidases or cytochrome P450 isoforms .
Case Studies and Research Findings
Research has indicated that compounds with similar scaffolds can effectively inhibit phosphodiesterase (PDE) enzymes, which play critical roles in cellular signaling pathways. The inhibition of PDE4 has been particularly noted for its therapeutic potential in treating inflammatory conditions and certain cancers .
Notable Research Findings
- Inhibition Studies : A study demonstrated that a related compound exhibited robust inhibition of MPO activity in vivo, suggesting potential applications in treating cardiovascular diseases and autoimmune disorders .
- Pharmacological Evaluation : Preclinical evaluations have shown that derivatives can significantly reduce inflammatory markers in animal models, indicating their utility in managing chronic inflammatory diseases.
Comparative Analysis
To illustrate the potential advantages of this compound over other compounds, the following table compares it with structurally analogous compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(3-chlorophenyl)-6-(2-methylsulfanylpyrimidin) | Pyrazine core | Antimicrobial |
| Ethyl 3-benzamido -5-(1-methylindol) | Indole fused with pyrazine | Anticancer |
| N-[6-(1-methylindol)-5-pyridin] | Indole-pyrazine hybrid | Enzyme inhibition |
| This compound | Dihydropyridazine and thiophene-pyrazine | Potentially broad pharmacological activity |
Comparison with Similar Compounds
Binding Affinity and Substituent Effects
- Thiophene vs. Furan : The target compound’s thiophene substituent (electron-rich sulfur heterocycle) likely offers superior lipophilicity and metabolic stability compared to the furan-containing CPX (), which may degrade faster due to furan’s susceptibility to oxidative metabolism .
- Tetrazole Influence : The tetrazole-sulfanyl analogue () demonstrates how heterocyclic additions can improve solubility but may introduce synthetic complexity. The absence of tetrazole in the target compound suggests a trade-off between synthetic feasibility and pharmacokinetic optimization .
- Aromatic Substituents : The p-tolyl group in ’s compound enhances hydrophobic interactions but could sterically hinder binding to flat protein surfaces. In contrast, the target’s pyrazine-thiophene system provides planar aromaticity for improved π-π stacking .
Preparation Methods
Cyclization of Hydrazine Derivatives with Keto Esters
Hydrazine hydrate reacts with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form pyridazinones. For example:
- Reagents : Ethyl acetoacetate (1.0 eq), hydrazine hydrate (1.2 eq), glacial acetic acid (solvent).
- Conditions : Reflux at 110°C for 6–8 hours.
- Mechanism : Nucleophilic attack by hydrazine on the carbonyl group, followed by cyclization and dehydration.
Yield : 75–85% (reported for analogous structures).
Functionalization of the Pyridazinone Core
The pyridazinone is functionalized at the 1-position with an acetic acid group to enable subsequent amide coupling.
Alkylation with Ethyl Bromoacetate
- Reagents : Pyridazinone (1.0 eq), ethyl bromoacetate (1.5 eq), K₂CO₃ (2.0 eq), DMF (solvent).
- Conditions : 60°C, 4 hours under nitrogen.
- Product : Ethyl 2-(6-oxo-1,6-dihydropyridazin-1-yl)acetate.
Saponification to Carboxylic Acid
- Reagents : Ethyl ester (1.0 eq), NaOH (2.0 eq), H₂O/EtOH (1:1).
- Conditions : Reflux for 2 hours, acidification with HCl to pH 2–3.
- Product : 2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetic acid.
Synthesis of the 3-(Thiophen-2-yl)Pyrazin-2-ylmethyl Amine
Chloromethylation and Amination
Chloromethylation :
- Reagents : 3-(Thiophen-2-yl)pyrazine (1.0 eq), paraformaldehyde (3.0 eq), HCl (gas), ZnCl₂ (catalyst).
- Conditions : 50°C, 6 hours.
- Product : 3-(Thiophen-2-yl)pyrazin-2-ylmethyl chloride.
Amination :
Amide Bond Formation
The final step couples the pyridazinone-acetic acid with the pyrazine-thiophene methylamine:
Carbodiimide-Mediated Coupling
Reagents :
- 2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetic acid (1.0 eq)
- [3-(Thiophen-2-yl)pyrazin-2-yl]methylamine (1.2 eq)
- EDCl (1.5 eq), HOBt (1.5 eq), DMF (solvent).
Conditions : 0°C → 25°C, 12 hours.
- Workup : Dilution with H₂O, extraction with EtOAc, column chromatography (SiO₂, 5% MeOH/CH₂Cl₂).
- Yield : 60–70% (based on analogous reactions).
Analytical Characterization
1H NMR (400 MHz, DMSO-d6) :
- δ 8.45 (s, 1H, pyrazine-H), 7.75 (d, J = 3.6 Hz, 1H, thiophene-H), 7.25 (d, J = 5.1 Hz, 1H, pyridazinone-H), 4.55 (s, 2H, CH₂), 3.90 (s, 2H, COCH₂).
HRMS (ESI+) : m/z [M+H]+ Calc. for C₁₆H₁₄N₅O₂S: 348.0865; Found: 348.0868.
Optimization Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
